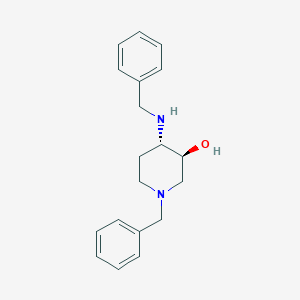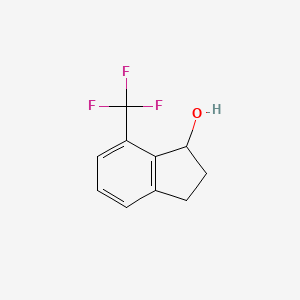
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features an iodine atom at the 7th position of the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the iodination of a precursor indole compound. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium . Industrial production methods may involve more scalable processes, such as continuous flow iodination, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-(7-iodo-2,3-dihydro-1H-indol-1-yl)ethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The iodine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways . For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
1-(7-Iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one: Lacks the iodine atom, resulting in different reactivity and biological properties.
1-(7-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its chemical behavior and biological activity.
1-(7-Chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one:
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical and biological properties compared to other halogenated indole derivatives.
Propiedades
Número CAS |
104682-95-3 |
|---|---|
Fórmula molecular |
C10H10INO |
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
1-(7-iodo-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6H2,1H3 |
Clave InChI |
IPYAUEWMPADQHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)




![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)




![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)

